4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one is a complex organic compound with significant pharmaceutical relevance. Its molecular formula is and it has a molecular weight of 243.22 g/mol. The compound features a pyrimidinone ring substituted with an amino group and a tetrahydrofuran moiety, which contributes to its biological activity and potential therapeutic applications. This compound is also known as Cytidine and is classified under various chemical identifiers such as CAS Number 65-46-3 and PubChem ID 6175 .
These reactions are crucial for modifying the compound to enhance its biological properties or develop new derivatives with improved efficacy.
4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one exhibits notable biological activities, particularly in the realm of antiviral and anticancer research. It has been studied for its role as a nucleoside analog, which can inhibit viral replication. Additionally, its structural components allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing this compound:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to enhance yield and purity.
The primary applications of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one include:
These applications underline its importance in drug development and medicinal chemistry.
Studies on interaction profiles have shown that this compound can bind to various enzymes involved in nucleotide metabolism. Its interaction with viral polymerases has been particularly noted, where it competes with natural substrates, thereby inhibiting viral replication. Additionally, its interactions with cellular receptors may provide insights into potential side effects and therapeutic windows .
The uniqueness of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one can be highlighted when compared to similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Cytidine | C9H13N3O5 | Natural nucleoside involved in RNA synthesis |
5-Iodouridine | C9H11N3O5I | Iodinated nucleoside with antiviral properties |
2-Aminopurine | C5H6N4 | Purine analog used in studies of DNA replication |
While all these compounds share nucleoside-like properties, the specific tetrahydrofuran moiety in 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one distinguishes it by potentially enhancing solubility and bioavailability compared to other nucleoside analogs .
This comprehensive overview underscores the significance of 4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one in medicinal chemistry and highlights avenues for future research and development.